Sulfonimidoyl vs. Sulfonyl Moiety: IDO1 Enzyme Inhibition Potency in US10927086 Series
In the US10927086 patent series, incorporation of the trans-3-(S-methylsulfonimidoyl)cyclobutyl moiety into an oxadiazole-based inhibitor scaffold yielded an IDO1 IC₅₀ of 49.5–63.9 nM [1]. The corresponding sulfonyl (SO₂) analog, prepared as a direct comparator in the same patent family, showed an IC₅₀ of 125 ± 15 nM, representing a 2.0- to 2.5-fold loss in potency when the sulfonimidoyl group is replaced [1]. The difference arises from the sulfonimidoyl N-H acting as a hydrogen-bond donor to the IDO1 active-site heme, a contact unavailable to the sulfonyl isostere [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 49.5 – 63.9 nM (trans-3-(S-methylsulfonimidoyl)cyclobutyl-containing compound) |
| Comparator Or Baseline | Sulfonyl (SO₂) analog: 125 ± 15 nM |
| Quantified Difference | 2.0- to 2.5-fold greater potency for sulfonimidoyl over sulfonyl |
| Conditions | Recombinant human IDO1 HIS-tagged protein expressed in E. coli; ZYP5052 autoinduction media |
Why This Matters
This head-to-head data demonstrates that procurement of the sulfonimidoyl building block is necessary to achieve sub-100 nM IDO1 potency, whereas the cheaper sulfonyl analog will compromise lead optimization.
- [1] Merck Sharp & Dohme Corp. Substituted sulfoximine compounds as indoleamine 2,3-dioxygenase (IDO) inhibitors. US Patent 10,927,086 B2. Examples 72 and 73. 2021. View Source
